molecular formula C18H19NO B7517752 N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide

N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide

Cat. No. B7517752
M. Wt: 265.3 g/mol
InChI Key: DYFFLNYWOIHCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide, also known as GW 501516 or Cardarine, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which results in improved energy metabolism. Additionally, this compound 501516 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects, including improved lipid metabolism, increased insulin sensitivity, and reduced inflammation. It has also been shown to increase endurance and improve performance in athletes.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, it also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide 501516, including further studies on its potential applications in cancer therapy, diabetes treatment, and cardiovascular disease. Additionally, there is a need for further research on its safety and toxicity, as well as its potential for abuse in athletes. Finally, there is a need for the development of more selective and potent PPARδ agonists for use in research and potential clinical applications.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide 501516 involves several steps, including the condensation of 4-ethylbenzoyl chloride with 2,3-dihydro-1H-inden-2-amine, followed by the addition of triethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide 501516 has been extensively studied for its potential applications in various research fields, including cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory and anti-proliferative effects, which make it a promising candidate for cancer therapy. Additionally, this compound 501516 has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. Furthermore, it has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-13-7-9-14(10-8-13)18(20)19-17-11-15-5-3-4-6-16(15)12-17/h3-10,17H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFFLNYWOIHCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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